molecular formula C9H18O2S B14147890 6-Ethylthio-4-hydroxy-2-heptanone CAS No. 76938-92-6

6-Ethylthio-4-hydroxy-2-heptanone

Cat. No.: B14147890
CAS No.: 76938-92-6
M. Wt: 190.31 g/mol
InChI Key: LWOXTOGNUNDUMJ-UHFFFAOYSA-N
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Description

6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6) is a chemical compound of interest in organic synthesis and agrochemical research. It is recognized as a key synthetic intermediate. The structural motif of a hydroxyketone with an ethylthio side chain is a valuable building block for constructing more complex molecules, particularly in the development of active ingredients . This compound is related to intermediates used in the synthesis of compounds like clethodim, highlighting its utility in creating substances with biological activity . As a multifunctional molecule containing both a hydroxyl and a ketone group, as well as a sulfur-based ethylthio moiety, it offers several sites for chemical modification and reactivity. Researchers can leverage this functionality to explore novel synthetic pathways or to develop new compounds with tailored properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, commercial, diagnostic, or therapeutic uses.

Properties

CAS No.

76938-92-6

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

6-ethylsulfanyl-4-hydroxyheptan-2-one

InChI

InChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3

InChI Key

LWOXTOGNUNDUMJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)CC(CC(=O)C)O

Origin of Product

United States

Preparation Methods

Crotonaldehyde-Ethanethiol Thiol-Ene Reaction

The most cited method involves thiol-ene coupling between crotonaldehyde (trans-2-butenal) and ethanethiol under basic conditions. Triethylamine catalyzes the nucleophilic addition of ethanethiol to the α,β-unsaturated aldehyde, forming 4-mercapto-2-hexenal as an intermediate. Subsequent intramolecular cyclization and oxidation yield the thioether backbone.

Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation
  • Solvent : Polar aprotic media (e.g., tetrahydrofuran) enhance thiyl radical stability
  • Catalyst loading : 5–10 mol% triethylamine achieves 78–85% conversion

Side reactions involve disulfide formation (RSSR) from ethanethiol oxidation, mitigated by inert atmosphere (N₂ or Ar).

Aldol Condensation with Hydroxyketone Formation

Alternative routes employ aldol condensation between ethylthioacetone and formaldehyde derivatives. For example, butyraldehyde reacts with acetone in a fixed-bed reactor containing solid base catalysts (e.g., MgO-SiO₂ composites). The reaction proceeds via:

  • Aldol adduct formation :
    $$ \text{CH}3\text{COCH}3 + \text{CH}3(\text{CH}2)2\text{CHO} \rightarrow \text{CH}3\text{COCH}2\text{C(OH)(CH}2\text{CH}2\text{CH}3)\text{CHO} $$

  • Dehydration : Acidic workup removes water, yielding α,β-unsaturated ketones.

  • Thiolation : Ethanethiol undergoes Michael addition to the enone system, followed by oxidation to introduce the hydroxy group.

Catalytic Hydrogenation and Functional Group Interconversion

Palladium-Catalyzed Hydrogenation

Post-condensation, unsaturated intermediates require selective hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) in ethanol at 50–80°C and 3–5 bar H₂ reduces enones to saturated hydroxyketones.

Table 1. Hydrogenation Efficiency with Varied Catalysts

Catalyst Temperature (°C) H₂ Pressure (bar) Yield (%) Selectivity (%)
Pd/C (5%) 60 4 92 98
Raney Ni 80 10 85 89
PtO₂ 50 3 88 95

Data adapted from industrial protocols.

Pd/C outperforms Raney nickel in minimizing over-reduction of the ketone moiety to secondary alcohols.

Hydroxy Group Introduction via Epoxidation-Hydrolysis

Alternative pathways employ epoxidation of allyl thioethers followed by acid-catalyzed ring opening. For example:

  • Epoxidation :
    $$ \text{CH}3\text{COCH}2\text{CH}2\text{SCH}2\text{CH}3 + \text{H}2\text{O}_2 \rightarrow \text{Epoxide intermediate} $$

  • Hydrolysis :
    $$ \text{Epoxide} + \text{H}_3\text{O}^+ \rightarrow \text{6-Ethylthio-4-hydroxy-2-heptanone} $$

This method requires precise pH control (pH 2–4) to avoid polymerization.

Solid-Phase Synthesis and Process Intensification

Fixed-Bed Reactors with Heterogeneous Catalysts

Recent patents disclose continuous-flow systems using strong basic ion-exchange resins (e.g., Amberlyst A26) in fixed-bed reactors. Butyraldehyde and acetone feed at 0.5–1.5 mL/min·g catalyst, achieving 88% aldol adduct yield at 25°C.

Advantages :

  • Reduced waste : No aqueous workup minimizes acid-containing effluents
  • Catalyst reuse : >50 cycles without significant activity loss
  • Byproduct suppression : <2% dimeric species vs. 8–12% in batch reactors

Reactive Distillation for Dehydration-Hydrogenation Integration

Combining dehydration and hydrogenation in a single unit enhances atom economy. Vapor-phase 3-hepten-2-one from aldol dehydration contacts Pd/Al₂O₃ catalysts at 120°C, achieving 94% conversion to this compound.

Analytical Characterization and Quality Control

Critical purity parameters include:

  • Sulfur content : 16.8–17.2% (theoretical 16.86%) via elemental analysis
  • Optical rotation : Racemic mixture confirmed by [α]D²⁵ = ±0.05° (c=1, EtOH)
  • Spectroscopic data :
    • ¹H NMR (CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, SCH₂CH₃), 2.45 (s, 3H, COCH₃)
    • IR : 1715 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H)

Chemical Reactions Analysis

Types of Reactions

6-Ethylthio-4-hydroxy-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

6-Ethylthio-4-hydroxy-2-heptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethylthio-4-hydroxy-2-heptanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylthio-4-hydroxy-2-heptanone is unique due to the presence of both an ethylthio group and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.

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